5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Description
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile is a chemical compound with the molecular formula C10H9N5. It is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Properties
IUPAC Name |
5-amino-1-benzyltriazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-6-9-10(12)15(14-13-9)7-8-4-2-1-3-5-8/h1-5H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQIUVCDURLODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317348 | |
| Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20271-35-6 | |
| Record name | NSC314884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Carboxamide Intermediate
Reagents :
- Benzyl azide (1.0 equiv)
- Cyanoacetamide (1.2 equiv)
- Sodium ethoxide (1.5 equiv)
Conditions :
- Solvent : Ethanol, reflux for 8–10 hours
- Yield : 80% after recrystallization from ethanol/DMF (9:1).
Reaction Profile :
The reaction follows a similar cycloaddition pathway as the direct method but benefits from cyanoacetamide’s reduced electrophilicity, minimizing side reactions. The carboxamide intermediate is isolated as a white crystalline solid, characterized by IR (N–H stretch at 3350 cm⁻¹) and ¹³C NMR (δ 168 ppm for carbonyl).
Step 2: Dehydration of Carboxamide to Nitrile
Reagents :
- Carboxamide intermediate (1.0 equiv)
- Trifluoroacetic anhydride (TFAA, 3.0 equiv)
Conditions :
- Solvent : Dichloromethane (DCM), room temperature
- Time : 4–6 hours
- Yield : 86% after column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Considerations :
TFAA acts as both a dehydrating agent and a protecting group for the triazole’s amino group, preventing undesired acylation. The reaction proceeds via intermediate formation of a mixed anhydride, which undergoes elimination to release CO₂ and yield the nitrile.
Optimized Dehydration Using Protective Group Strategy
Recent advancements have focused on enhancing dehydration efficiency by employing protective groups. The benzyl substituent inherently shields the triazole ring during harsh conditions, enabling higher yields.
Comparative Data :
| Dehydration Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| TFAA | Trifluoroacetic anhydride | DCM | RT | 86 |
| PCl₅ | Phosphorus pentachloride | Toluene | 110°C | 45 |
| POCl₃ | Phosphoryl chloride | DMF | 80°C | 52 |
Key Observations :
- TFAA outperforms traditional dehydrating agents (PCl₅, POCl₃) due to milder conditions and dual functionality.
- Side reactions (e.g., ring chlorination) are minimized with TFAA, ensuring product integrity.
Critical Analysis of Synthetic Routes
The choice of methodology depends on laboratory constraints and desired throughput:
- Direct Cycloaddition : Suitable for small-scale exploratory work but inefficient for bulk synthesis.
- Two-Step Synthesis : Preferred for high-purity applications, albeit requiring additional steps.
- Protective Group Strategy : Optimal for industrial-scale production, balancing cost and yield.
Challenges and Solutions :
- Low Solubility : The nitrile product’s poor aqueous solubility complicates purification. Recrystallization from ethanol/DMF mixtures (9:1) resolves this.
- Moisture Sensitivity : All reactions necessitate anhydrous conditions to prevent nitrile hydrolysis.
Reaction Optimization Parameters
Table 1: Optimized Conditions for Key Steps
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| Cycloaddition | Base | NaOEt (1.5 equiv) | Maximizes ring closure |
| Solvent | Ethanol | Enhances reagent solubility | |
| Dehydration | Reagent | TFAA (3.0 equiv) | Prevents side reactions |
| Time | 4–6 hours | Balances completion vs. degradation |
Computational Insights : Density functional theory (DFT) studies suggest that the benzyl group’s electron-donating effect stabilizes the transition state during cycloaddition, reducing activation energy by ~15 kcal/mol compared to unsubstituted analogs.
Chemical Reactions Analysis
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Antimicrobial Applications
5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens.
Research Findings
Recent studies have highlighted the compound's efficacy against various bacterial strains:
- Mycobacterium tuberculosis : Demonstrated significant inhibition of growth.
- Escherichia coli : Inhibitory effects noted on bacterial replication through modulation of the SOS response mechanisms .
Anticancer Potential
Research into the anticancer properties of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile has shown promising results. Its derivatives have been explored for their ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Studies
- A study focused on Chagas disease revealed that derivatives of this compound exhibited submicromolar activity against Trypanosoma cruzi , suggesting potential for developing new treatments for neglected diseases .
- Another investigation optimized a series of triazole derivatives to improve potency and metabolic stability, showing significant suppression of parasite burden in mouse models .
Synthetic Chemistry Applications
5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile serves as a versatile building block in synthetic chemistry. It is utilized in the synthesis of various triazolo-annulated systems, including pyridines and azines.
Biochemical Properties
The compound interacts with various enzymes and proteins within cellular processes:
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile varies depending on its application. In antimicrobial applications, the triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and inhibit their activity . In anticancer applications, derivatives of this compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile include:
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate: This compound has a similar structure but with an ethyl ester group instead of a nitrile group.
5-amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide: This compound features a carbothioamide group instead of a nitrile group.
The uniqueness of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Biological Activity
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile (C10H9N5) is a member of the triazole family, which has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile exhibits a molecular weight of 218.21 g/mol and is characterized by its triazole ring structure. Its primary biological target is Mycobacterium tuberculosis H37Ra (MTB), where it acts through a cascade nucleophilic addition/cyclization process that disrupts bacterial function and leads to cell death.
- Target : Mycobacterium tuberculosis H37Ra
- Mode of Action : Interferes with bacterial biochemical pathways.
- Pharmacokinetics : The compound shows promising bioavailability due to its molecular structure.
Antimicrobial Properties
Research indicates that 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile has significant antimicrobial activity. It inhibits the growth of various pathogens, including:
- Mycobacterium tuberculosis : Demonstrated inhibition of growth and proliferation.
- Escherichia coli : Inhibitory effects on bacterial replication were observed in studies targeting the SOS response mechanisms .
Anticancer Potential
The compound has been explored for its potential in cancer therapies. Its derivatives have shown efficacy in inhibiting specific enzymes involved in cancer cell proliferation. For instance:
- Chagas Disease Research : A series of 5-amino-1,2,3-triazole derivatives exhibited submicromolar activity against Trypanosoma cruzi, indicating potential for developing new treatments for this neglected disease .
Study 1: Antimicrobial Activity
A high-throughput screening identified several compounds based on the triazole scaffold that modulate the SOS response in bacteria. The study highlighted the structural features necessary for activity against E. coli and Pseudomonas aeruginosa .
Study 2: Anticancer Applications
In another study focusing on Chagas disease, researchers optimized a series of 5-amino-1,2,3-triazole derivatives to improve their potency and metabolic stability. The most promising compounds showed significant suppression of parasite burden in mouse models .
Biochemical Analysis
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile interacts with various enzymes and proteins in cellular processes:
- Enzyme Inhibition : It inhibits cytochrome P450 enzymes, affecting drug metabolism.
- Cell Signaling Modulation : The compound can alter gene expression and influence cell proliferation and apoptosis pathways.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile, and what are their key intermediates?
- Methodological Answer : The synthesis typically involves cycloaddition or condensation strategies. For example, benzyl azide can react with cyanoacetylene derivatives via Huisgen 1,3-dipolar cycloaddition to form the triazole core. Intermediate steps may include forming carboximidoyl chlorides (e.g., via condensation of benzylamine derivatives with isocyanides) followed by azide cyclization. Recrystallization from ethanol/DMF mixtures is often used to purify the final product .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm for benzyl group) and nitrile/amine signals.
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and primary amine (N–H stretches ~3350–3500 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak).
- X-ray Crystallography : Resolves stereochemistry and crystal packing .
Q. How can researchers mitigate solubility challenges during in vitro bioactivity assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or derivatization strategies, such as introducing hydrophilic substituents (e.g., hydroxyl or carboxyl groups) at the triazole’s N1 or C4 positions. Solubility parameters (logP, polar surface area) should be calculated computationally to guide modifications .
Advanced Research Questions
Q. What strategies optimize reaction yields and selectivity in triazole-4-carbonitrile synthesis?
- Methodological Answer :
- Catalysis : Pd-mediated Buchwald-Hartwig amination enables regioselective aryl coupling at the triazole’s C5 position .
- Solvent Systems : Anhydrous dioxane or THF minimizes side reactions during acyl chloride formation .
- Temperature Control : Slow addition of sodium azide at 0–5°C prevents exothermic decomposition .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., kinases).
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize derivatives .
Q. How should contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer :
- Purity Validation : Confirm compound purity via HPLC (≥95%) and elemental analysis.
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays).
- Stereochemical Analysis : Verify enantiomeric purity using chiral columns or circular dichroism, as unaccounted stereoisomers may skew results .
Q. What methodologies elucidate the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and CYP450 inhibition.
- Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates.
- In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus assess hepatotoxicity and mutagenicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
